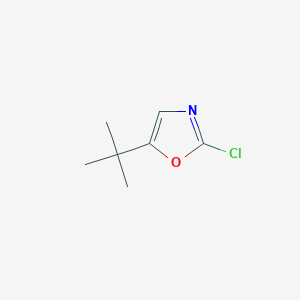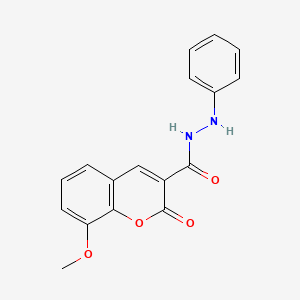![molecular formula C16H17N3O3S B14169533 (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 714927-30-7](/img/structure/B14169533.png)
(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a methanethione moiety The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The methanethione moiety is then introduced via a thiolation reaction. The final step involves the attachment of the 4-methylpiperazin-1-yl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The use of continuous flow reactors can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. The 4-methylpiperazin-1-yl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylpiperazin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione
- (4-Methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione
- (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)thiophene-2-yl]methanethione
Uniqueness
The unique combination of the furan ring, nitrophenyl group, and methanethione moiety in (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione distinguishes it from similar compounds. This structural arrangement imparts specific chemical and biological properties that are of interest in various research fields.
Eigenschaften
CAS-Nummer |
714927-30-7 |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione |
InChI |
InChI=1S/C16H17N3O3S/c1-17-7-9-18(10-8-17)16(23)15-6-5-14(22-15)12-3-2-4-13(11-12)19(20)21/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
JNCYVQMJFZNWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Löslichkeit |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


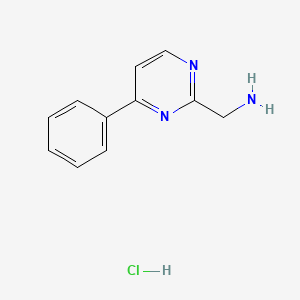
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
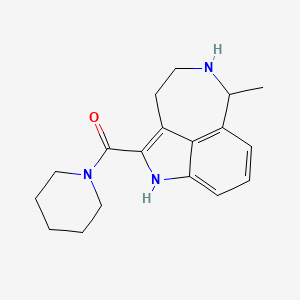
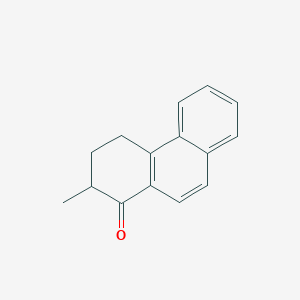
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
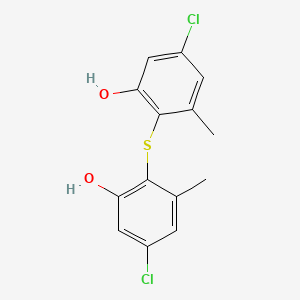
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
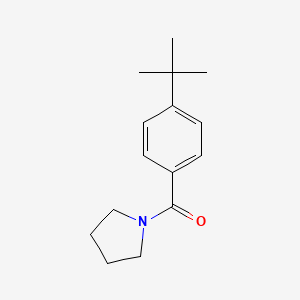
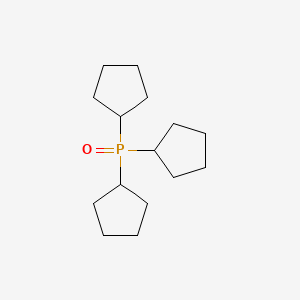
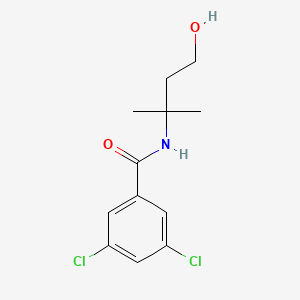
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
